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Core Concepts in the Immunobiology of the Class II-
associated Invariant Chain Peptide (CLIP)
The Class II-associated invariant chain peptide (CLIP), specifically the 86-100 amino acid

fragment, represents a critical component in the regulation of the adaptive immune response.

This self-peptide acts as a placeholder within the peptide-binding groove of Major

Histocompatibility Complex (MHC) class II molecules, a crucial step in the antigen presentation

pathway. The primary role of CLIP is to prevent the premature binding of self-peptides and the

degradation of MHC class II dimers, thereby playing a vital role in preventing autoimmunity.

The interaction and subsequent displacement of CLIP are tightly regulated processes that

ultimately influence the nature of the T-cell response.

The murine CLIP (86-100) sequence is PVSQMRMATPLLMRP, while the human sequence is

PVSKMRMATPLLMQA. T-cells have been shown to recognize CLIP/MHC class II complexes in

a manner that is dependent on specific residues within the CLIP peptide.[1] This recognition

has significant implications for T-cell development and polarization.
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The binding affinity of CLIP (86-100) to MHC class II molecules is a key determinant of its

immunological function. This interaction is influenced by the polymorphic nature of the MHC

class II peptide-binding groove. Methionine residues at positions 90, 92, and 98 within the CLIP

sequence have been identified as crucial anchor residues for binding to various HLA-DR

alleles.[2] While M90 acts as an allele-independent supermotif, the importance of M92 and M98

varies between different HLA-DR alleles, highlighting the allele-specific nature of this

interaction.[2]

MHC Class II Allele Peptide Sequence
Binding Affinity
(IC50)

Reference

I-Ad Murine CLIP 14 nM [3]

HLA-DR1
Human CLIP (88-99:

SKMRMATPLLMQ)
High [2]

HLA-DR2
Human CLIP (88-99:

SKMRMATPLLMQ)
High [2]

HLA-DR3(17)
Human CLIP (88-99:

SKMRMATPLLMQ)
High [2]

HLA-DR7
Human CLIP (88-99:

SKMRMATPLLMQ)
High [2]

Note: While the importance of methionine residues as anchors for various HLA-DR alleles has

been established, specific IC50 values for a wide range of alleles are not extensively

consolidated in the literature. The table above reflects available data and qualitative

descriptions of high-affinity interactions.

Experimental Protocols
Peptide Binding Competition Assay using Fluorescence
Polarization
This assay measures the binding affinity of a test peptide (unlabeled CLIP 86-100) to a specific

MHC class II molecule by assessing its ability to compete with a fluorescently labeled probe

peptide of known high affinity.
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Materials:

Purified, soluble recombinant MHC class II molecules of the desired allele.

Fluorescently labeled probe peptide (e.g., with Alexa488) with high affinity for the MHC class

II allele.

Unlabeled CLIP (86-100) peptide.

Assay buffer (e.g., 100 mM phosphate buffer, pH 5.5-7.4, with 0.05% Tween-20).

96-well black, low-binding microplates.

Fluorescence polarization plate reader.

Procedure:

Preparation of Reagents:

Prepare a stock solution of the fluorescently labeled probe peptide and determine its

concentration accurately.

Prepare a stock solution of the unlabeled CLIP (86-100) peptide and create a series of

dilutions in assay buffer.

Prepare a working solution of the purified MHC class II molecules in assay buffer.

Assay Setup:

In each well of the microplate, add a fixed concentration of the MHC class II molecule and

the fluorescently labeled probe peptide.

Add varying concentrations of the unlabeled CLIP (86-100) peptide to the wells. Include

control wells with no competitor peptide (maximum polarization) and wells with only the

probe peptide (minimum polarization).

Incubation:
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Incubate the plate at 37°C for 48-72 hours to allow the binding reaction to reach

equilibrium.

Measurement:

Measure the fluorescence polarization of each well using a plate reader with appropriate

excitation and emission filters for the fluorophore used.

Data Analysis:

Plot the fluorescence polarization values against the logarithm of the competitor peptide

concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the

concentration of the unlabeled CLIP (86-100) peptide required to inhibit 50% of the

labeled probe peptide binding.

In Vitro T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with the CLIP (86-
100) peptide presented by antigen-presenting cells (APCs).

Materials:

T-cells isolated from a relevant source (e.g., peripheral blood mononuclear cells [PBMCs] or

a T-cell line).

Antigen-presenting cells (APCs) (e.g., irradiated PBMCs, dendritic cells, or a B-cell line)

expressing the appropriate MHC class II allele.

CLIP (86-100) peptide.

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum,

L-glutamine, and antibiotics).

T-cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester [CFSE]) or [3H]-

thymidine.
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96-well round-bottom cell culture plates.

Flow cytometer or liquid scintillation counter.

Procedure:

Preparation of Cells:

Isolate T-cells and APCs from the source material.

If using a proliferation dye, label the T-cells with CFSE according to the manufacturer's

protocol.

Co-culture Setup:

In a 96-well plate, co-culture the T-cells with APCs at an optimized ratio (e.g., 2:1).

Add varying concentrations of the CLIP (86-100) peptide to the wells. Include a negative

control (no peptide) and a positive control (a known mitogen or superantigen).

Incubation:

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

Measurement of Proliferation:

CFSE Dilution Method: Harvest the cells and analyze by flow cytometry. Proliferating cells

will show a sequential two-fold dilution of the CFSE fluorescence intensity.

[3H]-Thymidine Incorporation Method: 18-24 hours before harvesting, add [3H]-thymidine

to each well. Harvest the cells onto a filter mat and measure the incorporated radioactivity

using a liquid scintillation counter.

Data Analysis:

For CFSE data, quantify the percentage of divided cells and the proliferation index.
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For [3H]-thymidine data, express the results as counts per minute (CPM) or as a

stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Signaling Pathways and Logical Relationships
MHC Class II Antigen Presentation Pathway
The presentation of antigenic peptides by MHC class II molecules is a multi-step process that

begins in the endoplasmic reticulum and culminates on the cell surface. CLIP (86-100) is an

integral part of this pathway.
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Caption: MHC Class II antigen presentation pathway showing the role of CLIP.

T-Cell Receptor Signaling Upon Recognition of pMHC-II
The interaction between the T-cell receptor (TCR) on a CD4+ T-cell and the peptide-MHC class

II (pMHC-II) complex on an APC initiates a cascade of intracellular signaling events, leading to

T-cell activation. While the general pathway is well-established, the specific nuances of

signaling following recognition of an MHCII-CLIP complex are an area of active research.
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Caption: T-Cell Receptor (TCR) signaling cascade upon pMHC-II recognition.
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This technical guide provides a foundational understanding of the immunobiology of CLIP (86-
100), emphasizing its quantitative interactions and the experimental approaches used for its

study. The provided diagrams illustrate the complex molecular choreography in which CLIP

participates, offering a visual framework for further research and drug development endeavors

in the field of immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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